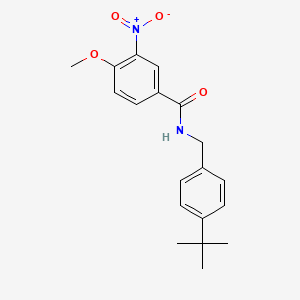

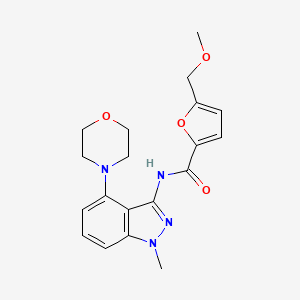

N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involved a sequence of radical bromination, substitution, deprotection, formation of isothiocyanates, and addition of ammonia (Suaifan et al., 2010). This method could potentially be adapted for the synthesis of N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea by selecting appropriate precursors.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray diffraction. For instance, the structure of certain thiourea compounds was determined by single crystal X-ray diffraction, showcasing a typical configuration of thiourea moieties (Mansuroğlu et al., 2009). These techniques could be employed to analyze the molecular structure of N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea.

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, such as [3+2] cycloadditions, offering routes to diverse compounds (Xie et al., 2019). These reactions could be explored for N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea to synthesize novel compounds or to modify its structure for specific applications.

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystal structure, can be determined through analytical techniques. For example, the crystal structure and specific heat capacity of a thiourea derivative were studied to understand its stability and thermal behavior (Jironga, 2013). These properties are crucial for the practical application and handling of the compound.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including reactivity, potential for hydrogen bonding, and interactions with other molecules, are essential for their application in various fields. Spectroscopic and computational studies can provide insights into these properties, as seen in the investigation of a thiourea derivative's spectroscopic, reactive, transport, and docking properties (Aswathy et al., 2017).

科学的研究の応用

Environmental and Biological Sensor Applications

Thioureas and their derivatives, including compounds like N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)thiourea, have been extensively studied for their applications in environmental and biological sensing. These compounds are known for their ability to establish inter- and intramolecular hydrogen bonding due to their nucleophilic S- and N- atoms. This makes them excellent chemosensors for detecting various environmental pollutants and biological analytes. Recent advances highlight their use in highly sensitive and selective fluorimetric and colorimetric chemosensors for detecting anions and neutral analytes such as CN-, AcO-, F-, ClO-, citrate ions, ATP, DCP, and Amlodipine in diverse samples from biological, environmental, and agricultural domains. This indicates the potential of thiourea derivatives in developing organic fluorescent and colorimetric sensors for a broad spectrum of applications (H. M. Al-Saidi & Sikandar Khan, 2022).

Coordination Chemistry and Medicinal Applications

The coordination chemistry of thiourea derivatives with selected metals like Cu, Ag, and Au showcases their significant role in biological and medicinal applications. These derivatives, by coordinating with suitable metal ions, exhibit enhanced activities in pharmaceutical chemistry. Their versatility extends to analytical chemistry as chemosensors, useful for detecting anions and cations in environmental and biological samples. This dual role underscores the importance of thiourea derivatives in advancing both medicinal chemistry and environmental monitoring (Ezzat Khan et al., 2020).

Gold Leaching Applications

In the field of mineral processing and extractive metallurgy, thiourea has been explored as an alternative to cyanide for gold extraction from various mineral resources. Research has focused on optimizing the conditions under which thiourea can effectively leach gold, considering factors like the presence of oxidants and the control of solution pH. Although some limitations exist, such as the stability of thiourea under leaching conditions, its potential for overcoming the environmental and safety concerns associated with cyanide use makes it a subject of ongoing interest (Jinshan Li & Jan D. Miller, 2006).

Pharmaceutical Applications

The structural diversity and substitution patterns of nitrogen heterocycles, including thiourea derivatives, play a significant role in the pharmaceutical industry. A large percentage of FDA-approved drugs contain nitrogen heterocycles due to their effectiveness in various therapeutic applications. Thiourea derivatives, being part of this class, contribute to the medicinal properties of drugs, including antimicrobial, antiviral, and anti-inflammatory activities. Their capacity to be modified for enhanced biological activity makes them valuable in drug development (Edon Vitaku et al., 2014).

特性

IUPAC Name |

1-(2,4-difluorophenyl)-3-(thiophen-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2S2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURZLBPIPBVNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=S)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)